7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
(E)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3S/c1-16(15-17-7-3-2-4-8-17)21(24)23-12-11-20(27(25,26)14-13-23)18-9-5-6-10-19(18)22/h2-10,15,20H,11-14H2,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLGBNVBPLCLAU-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized through an aldol condensation reaction involving an aromatic aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous 1λ⁶,4-thiazepane-1,1-dione derivatives and related heterocycles:
*Calculated based on molecular formulas where exact data were unavailable.
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s 7-membered thiazepane-1,1-dione core offers conformational flexibility compared to the 6-membered 1,3-thiazine-2-thione in .
Substituent Effects: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound provides moderate electronegativity and hydrogen-bond acceptor capacity, whereas the 2-chlorophenyl group in ’s compound increases lipophilicity . Acyl Groups: The target’s enoyl group may enhance rigidity and conjugation, while ’s cyclopropanecarbonyl group introduces steric constraints and 3D complexity .
Synthetic Challenges: The enoyl group in the target compound requires stereoselective synthesis (E-configuration), whereas the phenoxyacetyl group in ’s compound involves ether bond formation, which may be more straightforward .
Q & A
Q. Basic Research Focus
- Fluorophenyl Group : Enhances lipophilicity and metabolic stability; the fluorine atom participates in halogen bonding with biological targets .
- Propenoyl Group : The α,β-unsaturated ketone enables Michael addition reactions and conjugation with nucleophilic residues in enzymes .
Impact : These groups synergistically improve binding affinity to targets like kinases or proteases .
How can researchers optimize reaction yields and purity using Design of Experiments (DoE)?
Q. Advanced Research Focus
- Parameter Screening : Use DoE to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for coupling reactions) .
- Case Study : Continuous flow reactors reduce side reactions in thiazepane ring formation by maintaining precise temperature control .
Outcome : A 2021 study achieved a 22% yield improvement in a similar thiazepane derivative via DoE-optimized flow chemistry .
How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
Q. Advanced Research Focus
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods like surface plasmon resonance (SPR) to validate target engagement .
- Structural Analysis : Molecular docking (AutoDock Vina) and cryo-EM can identify binding pose discrepancies caused by fluorophenyl orientation .
Example : SPR confirmed a 10 nM binding affinity for a related thiazepane compound, resolving earlier IC₅₀ inconsistencies .
What computational strategies predict the compound’s reactivity and interactions?
Q. Advanced Research Focus
- DFT Calculations : Model electron density maps to predict sites for electrophilic attack (e.g., sulfur in the thiazepane ring) .
- Molecular Dynamics (MD) : Simulate binding kinetics with targets like G-protein-coupled receptors (GPCRs) .
Application : A 2024 study used DFT to optimize the propenoyl group’s π-stacking with tyrosine residues in kinase inhibitors .
How does the fluorophenyl group’s electronic profile affect regioselectivity in substitution reactions?
Q. Advanced Research Focus
- Electron-Withdrawing Effect : Fluorine directs electrophilic substitution to the meta-position via inductive effects, confirmed by Hammett σ constants .
- Case Study : Nitration of the fluorophenyl group in a related compound yielded >90% meta-nitro product, validated by ¹⁹F NMR .
What mechanisms explain cyclization challenges during thiazepane ring formation?
Q. Advanced Research Focus
- Steric Hindrance : Bulky substituents (e.g., propenoyl) slow ring closure; kinetic studies show rate improvements with microwave-assisted synthesis .
- Intermediate Trapping : Use trapping agents (e.g., TEMPO) to identify radical intermediates in sulfur-nitrogen bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
